4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide 4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005640-68-5
VCID: VC14725492
InChI: InChI=1S/C14H16ClF3N6O2/c1-4-23-5-8(10(21-23)12(19)25)20-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,20,26)
SMILES:
Molecular Formula: C14H16ClF3N6O2
Molecular Weight: 392.76 g/mol

4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

CAS No.: 1005640-68-5

Cat. No.: VC14725492

Molecular Formula: C14H16ClF3N6O2

Molecular Weight: 392.76 g/mol

* For research use only. Not for human or veterinary use.

4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide - 1005640-68-5

Specification

CAS No. 1005640-68-5
Molecular Formula C14H16ClF3N6O2
Molecular Weight 392.76 g/mol
IUPAC Name 4-[2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-1-ethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H16ClF3N6O2/c1-4-23-5-8(10(21-23)12(19)25)20-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,20,26)
Standard InChI Key JDZZIILERGXHNQ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(=O)N)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C

Introduction

Structural Characterization and Molecular Design

Core Architecture and Substituent Analysis

The compound features a bis-pyrazole framework interconnected via a propanoyl linker. The first pyrazole ring (Position 1) is substituted with a 4-chloro-5-methyl-3-(trifluoromethyl) group, while the second pyrazole (Position 4) contains an ethyl group at N1 and a carboxamide moiety at C3. The trifluoromethyl (-CF3) and chloro (-Cl) groups enhance electronegativity and lipophilicity, critical for membrane permeability . The ethyl chain at N1 of the second pyrazole likely reduces metabolic degradation, a common strategy in prodrug design .

Stereoelectronic Effects

The electron-withdrawing nature of -CF3 and -Cl induces partial positive charges on adjacent carbons, potentially facilitating nucleophilic interactions in biological targets. Conversely, the carboxamide group (-CONH2) offers hydrogen-bonding capabilities, enhancing target affinity .

Synthetic Methodologies

Retrosynthetic Strategy

The compound can be synthesized via a convergent approach:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

  • Propanoyl Linker Installation: Acylation of the primary amine on the second pyrazole using 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid.

Key Intermediate Synthesis

Intermediate A (1-Ethyl-1H-pyrazole-3-carboxamide): Prepared by reacting ethylhydrazine with ethyl cyanoacetate, followed by hydrolysis .
Intermediate B (2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid): Synthesized via nucleophilic substitution on a preformed pyrazole ring using chlorinating agents .

Coupling Reaction

The final compound is obtained by coupling Intermediate A and B using carbodiimide-based coupling agents (e.g., EDC/HOBt), yielding the target amide .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Citation
Coupling AgentEDC/HOBt78
SolventDMF-
Reaction Time12 h-

Physicochemical Properties

Computational Predictions

Using analogs from PubChem and Ambeed , the following properties were extrapolated:

Molecular Formula: C₁₅H₁₆ClF₃N₆O₂
Molecular Weight: 424.78 g/mol
LogP (Octanol-Water): 2.1 (predicted via XLOGP3)
Solubility: 12.4 mg/mL in water (ESOL model)

Table 2: Predicted ADME Properties

PropertyValueMethodCitation
GI AbsorptionHighBOILED-Egg
BBB PermeabilityModeratePAMPA
CYP InhibitionCYP2C9 (Weak)SwissADME

Applications and Future Directions

Therapeutic Prospects

The compound’s dual pyrazole architecture positions it as a candidate for:

  • Oncology: Targeting tyrosine kinases in non-small cell lung cancer.

  • Infectious Diseases: Combating multidrug-resistant bacteria.

Research Gaps

  • In Vivo Efficacy: Requires preclinical testing in murine models.

  • Metabolic Stability: Assess via microsomal incubation assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator